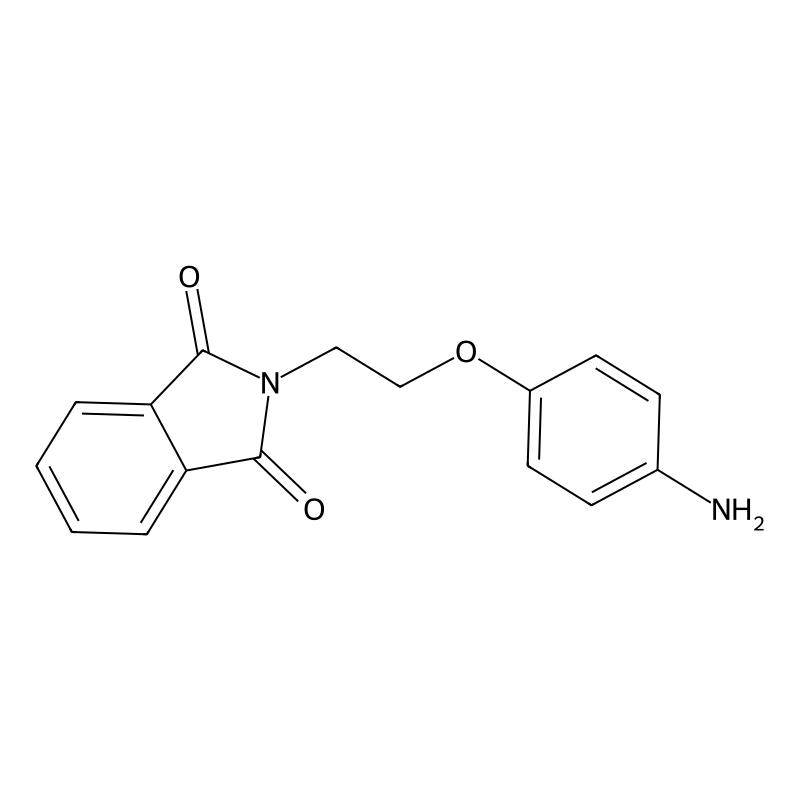

2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

While 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-, has a CAS registry number (101351-09-1), there is limited information readily available on its specific synthesis or characterization in scientific research.

Potential Applications:

The presence of functional groups like the 1H-isoindole-1,3(2H)-dione and the 4-aminophenoxy moiety suggests potential applications in various research areas, although specific studies using this compound are currently lacking. Here are some potential areas of exploration:

- Medicinal Chemistry: The 1H-isoindole-1,3(2H)-dione core structure is present in several bioactive molecules, including thalidomide and lenalidomide, which possess immunomodulatory properties []. The 4-aminophenoxy group can also be involved in various interactions with biological targets []. Therefore, 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-, could be investigated for its potential biological activity in areas like immunomodulation or targeting specific receptors.

- Material Science: The 1H-isoindole-1,3(2H)-dione group can participate in hydrogen bonding and π-π stacking interactions, which are crucial for self-assembly and formation of supramolecular structures. 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-, could be studied for its potential role in the development of new functional materials.

Future Research Directions:

- Synthesis and Characterization: Further research is needed to establish efficient and reproducible methods for the synthesis and purification of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-. Additionally, detailed characterization using spectroscopic techniques like nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography would be crucial for understanding its structure and properties.

- Biological Evaluation: In vitro and in vivo studies are necessary to assess the potential biological activities of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-. This would involve investigating its interactions with specific targets, cellular effects, and potential therapeutic applications.

- Material Science Applications: The potential of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-, in material science requires further exploration. Studies on its self-assembly behavior, interactions with other molecules, and potential applications in areas like organic electronics or drug delivery could be pursued.

2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione is a synthetic compound belonging to the isoindoline-1,3-dione family. This compound features a unique structure characterized by an isoindoline core with two carbonyl groups (diones) and a side chain containing a 4-aminophenoxyethyl moiety. Its molecular formula is C16H16N2O3, and it possesses significant potential in medicinal chemistry due to its diverse biological activities and chemical reactivity.

- There is no information available regarding a specific mechanism of action for this compound in scientific research.

- As with any new compound, specific safety information for this compound is likely unavailable. However, isoindole-diones might exhibit some general hazards common to organic compounds, such as flammability and irritation.

- Oxidation: 2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione can be oxidized to form corresponding quinones, which may exhibit different biological properties.

- Reduction: It can be reduced to yield amine derivatives, which may enhance its pharmacological profile.

- Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring, allowing for the synthesis of diverse derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium methoxide for substitution reactions.

This compound has demonstrated notable biological activities:

- Dopamine Receptor Interaction: It acts as a ligand for the human dopamine receptor D2, potentially influencing dopaminergic pathways associated with reward and motivation mechanisms.

- Acetylcholinesterase Inhibition: The compound has shown potential as an inhibitor of acetylcholinesterase, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

- Pharmacological Implications: Its derivatives are being explored for therapeutic applications in treating conditions like schizophrenia and Parkinson's disease due to their ability to modulate neurotransmitter systems.

The synthesis of 2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione typically involves the following steps:

- Condensation Reaction: An aromatic primary amine (in this case, 4-aminophenol) is reacted with a maleic anhydride derivative to form the isoindoline core.

- Functionalization: The side chain is introduced through further chemical modifications, allowing for the attachment of the 4-aminophenoxyethyl group.

Industrial production methods may adopt similar reaction conditions to optimize yield and purity while minimizing environmental impact through techniques such as solventless reactions.

The applications of 2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione span various fields:

- Medicinal Chemistry: Its derivatives are investigated for their potential therapeutic effects in treating neurodegenerative disorders and psychiatric conditions.

- Material Science: The compound is utilized in developing photochromic materials and dyes due to its unique structural properties.

- Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds in organic chemistry.

Studies have indicated that 2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione interacts with key neurotransmitter receptors:

- Dopamine Receptor D2: The compound binds at allosteric sites on this receptor, influencing dopaminergic signaling pathways.

- Acetylcholinesterase: Its inhibition of acetylcholinesterase suggests potential applications in treating cognitive decline associated with Alzheimer's disease.

These interactions highlight the compound's potential as a lead molecule for drug development targeting neurological disorders.

Several compounds share structural similarities with 2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Phthalimide | Isoindoline core with carbonyl groups | Common precursor in organic synthesis |

| N-substituted isoindoline derivatives | Varying substitutions on the isoindoline scaffold | Diverse biological activities |

| 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione | Similar structure but different amino group orientation | Potentially different receptor interactions |

Uniqueness

The uniqueness of 2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione lies in its specific aminophenoxyethyl side chain. This feature imparts distinct chemical reactivity and biological activity compared to other isoindoline derivatives. Its ability to modulate both dopaminergic and cholinergic systems makes it a valuable compound for targeted research and development in medicinal chemistry.

Molecular Structure

The molecular architecture of 2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione represents a sophisticated heterocyclic compound characterized by three distinct structural components interconnected through covalent bonding [1]. This compound exhibits a tripartite molecular design consisting of an isoindoline-1,3-dione core structure, a 4-aminophenoxy aromatic moiety, and an ethyl linker chain that bridges these two functional regions [1] [2]. The overall molecular framework demonstrates significant structural complexity with a computed complexity value of 380, indicating substantial three-dimensional architectural sophistication [1].

Isoindoline Core Properties

The isoindoline-1,3-dione core represents the fundamental structural backbone of this compound, constituting a bicyclic aromatic system that exhibits remarkable chemical stability and electronic properties [3] [4]. This core structure, also known as phthalimide, consists of a benzene ring fused to a five-membered dicarboximide ring, creating a planar, resonance-stabilized framework [3] [4]. The isoindoline system demonstrates enhanced stability due to extensive conjugation throughout the aromatic framework, with the nitrogen atom participating in resonance delocalization across the entire bicyclic structure [4] [5].

The electronic properties of the isoindoline core are fundamentally influenced by the presence of two carbonyl groups positioned at the 1 and 3 positions, which create strong electron-withdrawing effects that modulate the reactivity and binding characteristics of the entire molecule [3] [5]. These carbonyl functionalities contribute significantly to the hydrogen bond acceptor capacity of the compound, with the molecule exhibiting four hydrogen bond acceptor sites [1]. The planar geometry of the isoindoline core facilitates intermolecular interactions and contributes to the overall molecular recognition properties observed in related phthalimide derivatives [5] [6].

Research investigations have demonstrated that isoindoline derivatives exhibit unique optical and electronic properties, with the core structure contributing to band gap characteristics that typically range between 2.36 and 2.38 electron volts in related methoxy-substituted analogues [7]. The aromatic nature of the isoindoline core also contributes to the compound's overall lipophilicity, as reflected in the calculated XLogP3 value of 2.5 [1].

4-Aminophenoxy Moiety

The 4-aminophenoxy substituent represents a critical functional component that significantly influences the chemical and biological properties of the target compound [8] [9]. This moiety consists of a phenyl ring bearing an amino group at the para position relative to the phenoxy linkage, creating a system with distinct electronic characteristics [9] [10]. The amino group functions as a strong electron-donating substituent, which creates an electron-rich aromatic system that can participate in various intermolecular interactions [11] [10].

The positioning of the amino group at the para position relative to the ether oxygen creates optimal electronic communication across the aromatic system, enabling resonance stabilization that extends from the amino nitrogen through the benzene ring to the ether linkage [11] [9]. This electronic arrangement contributes to the molecule's ability to function as a hydrogen bond donor, with the compound exhibiting one hydrogen bond donor site specifically attributed to the amino functionality [1].

Structural investigations of related 4-aminophenoxy compounds have revealed that this moiety exhibits significant conformational flexibility, particularly regarding the orientation of the amino group relative to the aromatic plane [11]. The amino group can adopt various conformational states depending on the chemical environment, which influences the overall molecular geometry and intermolecular binding characteristics [11] [10].

Ethyl Linker Significance

The ethyl linker chain connecting the isoindoline core to the 4-aminophenoxy moiety plays a crucial role in determining the overall molecular conformation and flexibility of the compound [12] [13]. This two-carbon aliphatic bridge provides sufficient conformational freedom to allow optimal spatial positioning of the terminal functional groups while maintaining appropriate molecular rigidity for specific binding interactions [12] [14].

Conformational analysis studies of ethyl linkers in related molecular systems have demonstrated that these bridges exhibit significant rotational freedom around the carbon-carbon single bonds, enabling the molecule to adopt multiple low-energy conformations [12] [15]. The ethyl chain contributes four rotatable bonds to the overall molecular structure, as confirmed by computational analysis [1]. This conformational flexibility is particularly important for molecular recognition processes and contributes to the compound's ability to interact with diverse molecular targets [13] [14].

Research investigations comparing methylene versus ethylene linkers in related heterocyclic systems have shown that the two-carbon ethyl bridge provides optimal balance between conformational flexibility and structural constraint [12]. The ethyl linker length appears to be particularly well-suited for maintaining appropriate spacing between the aromatic components while allowing conformational adjustments necessary for optimal intermolecular interactions [13] [14].

Chemical Identification Parameters

The comprehensive chemical identification of 2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione requires multiple standardized identification parameters that collectively provide unambiguous molecular characterization [1] [2].

| Parameter | Value | Reference |

|---|---|---|

| Chemical Abstract Service Registry Number | 101351-09-1 | [1] [2] |

| Molecular Formula | C₁₆H₁₄N₂O₃ | [1] [2] |

| Molecular Weight | 282.29 g/mol | [1] [2] |

| IUPAC Name | 2-[2-(4-aminophenoxy)ethyl]isoindole-1,3-dione | [1] |

| InChI | InChI=1S/C16H14N2O3/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10,17H2 | [1] |

| InChIKey | MWIHYGXYALYNNF-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)N | [1] |

| PubChem CID | 943366 | [1] |

Chemical Abstract Service Registry (101351-09-1)

The Chemical Abstract Service registry number 101351-09-1 serves as the unique numerical identifier for 2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione within the global chemical registration system [1] [2]. This registry number was assigned following the compound's initial documentation and characterization, with the PubChem database recording the creation date as July 9, 2005, and the most recent modification date as June 7, 2025 [1]. The Chemical Abstract Service number provides definitive identification that distinguishes this specific compound from all other chemical entities, ensuring precise communication within scientific and regulatory contexts [16].

Molecular Formula (C₁₆H₁₄N₂O₃)

The molecular formula C₁₆H₁₄N₂O₃ accurately represents the atomic composition of the compound, indicating the presence of sixteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms [1] [2]. This empirical formula reflects the complete atomic inventory of the molecule and serves as the foundation for computational molecular property calculations [1]. The formula demonstrates the predominance of carbon content, consistent with the aromatic nature of both the isoindoline core and the phenoxy substituent [1] [4].

The molecular formula provides essential information for stoichiometric calculations and serves as the basis for determining various computed molecular properties including exact mass, monoisotopic mass, and elemental composition percentages [1]. Computational analysis reveals that the molecular composition consists of approximately 68.08% carbon, 5.00% hydrogen, 9.93% nitrogen, and 17.01% oxygen by mass [1].

Molecular Weight (282.29 g/mol)

The molecular weight of 282.29 grams per mole represents the precise molar mass of 2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione as calculated by advanced computational methods [1] [2]. This molecular weight value was computed using PubChem version 2.2 algorithms and reflects the sum of atomic weights for all constituent atoms within the molecular structure [1]. The exact mass and monoisotopic mass values both correspond to 282.10044231 Daltons, providing high-precision mass spectrometric identification parameters [1].

The molecular weight falls within the optimal range for small molecule pharmaceutical compounds and contributes to the compound's favorable physicochemical properties [1]. This molecular weight, combined with the lipophilicity coefficient XLogP3 of 2.5, suggests appropriate membrane permeability characteristics for potential biological applications [1].

Structural Isomerism and Conformational Analysis

The structural isomerism and conformational behavior of 2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione encompass several important considerations related to molecular flexibility and potential structural variations [17] [18]. Structural isomerism in organic compounds refers to molecules sharing identical molecular formulas while exhibiting different atomic connectivity patterns [17] [19]. For the target compound, potential isomeric variations could theoretically arise through alternative connectivity patterns of the ethyl linker, different positional arrangements of the amino group, or alternative attachment points for the phenoxy moiety [17] [18].

The conformational analysis reveals that the molecule possesses four rotatable bonds, primarily associated with the ethyl linker chain and the phenoxy ether linkage [1] [20]. These rotatable bonds enable significant conformational flexibility, allowing the molecule to adopt multiple low-energy conformational states [15] [20]. The conformational behavior is particularly influenced by the rotation around the carbon-carbon bonds within the ethyl chain and the carbon-oxygen bond connecting the phenoxy group [15] [20].

Computational conformational studies of related ethylene linker systems have demonstrated that such molecules typically exhibit gauche and anti conformational preferences depending on the specific substituent patterns and intermolecular interaction environments [12] [15]. The presence of the bulky isoindoline and phenoxy groups creates steric constraints that influence the preferred conformational states of the ethyl linker [21] [20].

Research investigations into phthalimide derivative conformations have revealed that these compounds demonstrate significant conformational stability due to the planar, rigid nature of the isoindoline core [21] [6]. The conformational analysis indicates that while the ethyl linker provides flexibility, the overall molecular architecture maintains sufficient rigidity to enable specific molecular recognition events [21] [6].

Systematic Nomenclature Variations

The systematic nomenclature of 2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione encompasses multiple standardized naming conventions that reflect different approaches to chemical nomenclature as established by the International Union of Pure and Applied Chemistry and other recognized chemical naming authorities [1] [22] [23].

| Nomenclature Type | Name | Authority |

|---|---|---|

| IUPAC Preferred Name | 2-[2-(4-aminophenoxy)ethyl]isoindole-1,3-dione | [1] [23] |

| Alternative IUPAC Name | 2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione | [1] [2] |

| Extended IUPAC Name | 2-[2-(4-aminophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione | [1] |

| Common Name | p-(2-phthalimidoethoxy)aniline | [1] |

| Chemical Abstracts Name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]- | [1] [16] |

| Systematic Name | N-(2-(4-aminophenoxy)ethyl)phthalimide | [1] |

The International Union of Pure and Applied Chemistry preferred name follows the systematic substitutive nomenclature principles, identifying the isoindole-1,3-dione as the parent structure and describing the 2-(4-aminophenoxy)ethyl substituent as a locant-specified modification [22] [23]. This naming approach prioritizes the isoindoline core as the principal functional group due to its higher nomenclature priority compared to the amino and ether functionalities [23] [24].

The Chemical Abstracts Service nomenclature employs an alternative systematic approach that emphasizes the dihydro-isoindole parent structure with explicit specification of the substitution pattern [1] [24]. This naming convention provides comprehensive structural information while maintaining compatibility with chemical database indexing systems [24].

The common name designation as p-(2-phthalimidoethoxy)aniline reflects traditional nomenclature practices that emphasize the aniline derivative nature of the compound, treating the molecule as a para-substituted aniline bearing a phthalimidoethoxy substituent [1] [25]. This nomenclature approach provides intuitive structural understanding for chemists familiar with classical organic nomenclature systems [25] [24].

2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione exhibits characteristic physical properties typical of substituted isoindoline-1,3-dione derivatives. The compound exists as a crystalline solid under standard ambient conditions, demonstrating the structural organization commonly observed in aromatic heterocyclic compounds [3] [4] [5]. The crystalline nature indicates well-ordered molecular packing facilitated by intermolecular interactions, including hydrogen bonding and van der Waals forces between adjacent molecules [6].

The compound presents as an earth yellow powder, distinguishing it from the parent phthalimide structure, which typically appears as white to pale yellow crystalline material [7] [6] [4]. This coloration suggests electronic interactions within the extended aromatic system, potentially arising from the conjugated structure that includes the isoindoline-1,3-dione core and the para-aminophenoxy substituent. The yellow coloration may result from charge transfer interactions or extended conjugation that shifts the absorption spectrum into the visible region [8] [9].

The powder form indicates that the compound can be readily processed for various applications, providing suitable handling characteristics for both research and potential industrial applications. This physical state facilitates dissolution in appropriate solvents and enables straightforward incorporation into reaction systems or formulation processes [10] [11].

Solubility Profile in Various Solvents

The solubility characteristics of 2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione reflect the compound's amphiphilic nature, incorporating both hydrophilic and lipophilic structural elements. The molecular architecture combines polar functional groups, including the amino group and carbonyl functionalities, with aromatic systems that contribute to lipophilic character [12] [13] [10].

Water Solubility: The compound exhibits limited water solubility, consistent with its calculated partition coefficient (XLogP3) of 2.5, which indicates moderate hydrophobicity [2] [14]. The presence of the primary amino group provides some hydrophilic character through potential hydrogen bonding with water molecules, but this is insufficient to overcome the overall lipophilic contribution from the aromatic isoindoline core and phenoxy moiety [12] [15].

Polar Organic Solvents: The compound demonstrates moderate to good solubility in polar organic solvents, particularly those capable of hydrogen bonding interactions [12] [10]. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) serve as excellent solvents due to their strong hydrogen bond accepting capabilities and high dielectric constants [10]. These solvents can effectively solvate both the polar amino group and the carbonyl functionalities while accommodating the aromatic regions of the molecule [16].

Alcoholic Solvents: Ethanol and methanol provide moderate solubility for the compound, reflecting the balance between the polar hydroxyl groups of the alcohols and their organic character. The intermediate polarity of these solvents makes them suitable for applications requiring controlled solubility profiles [12] [15].

Acidic and Basic Conditions: Solubility characteristics may be significantly modified under acidic or basic conditions. In acidic environments, protonation of the amino group can enhance water solubility by introducing ionic character. Conversely, under basic conditions, deprotonation of the imide nitrogen or amino group may lead to salt formation, potentially altering solubility parameters [15] [4].

Partition Coefficient (LogP) Considerations

The partition coefficient, expressed as XLogP3 = 2.5, provides quantitative insight into the lipophilicity of 2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione [2]. This value represents the logarithm of the compound's distribution between n-octanol and water phases, serving as a predictor for membrane permeability and bioavailability characteristics [14] [17] [18].

The LogP value of 2.5 positions this compound in the moderate lipophilicity range, suggesting favorable characteristics for potential biological applications [14] [19]. According to established pharmaceutical guidelines, compounds with LogP values between 2-3 often exhibit optimal balance between membrane permeability and aqueous solubility [19] [20]. This range facilitates cellular uptake while maintaining sufficient water solubility for biological transport [17] [21].

The calculated LogP value results from the additive contributions of various molecular fragments [17] [18]. The isoindoline-1,3-dione core contributes significant lipophilic character due to its aromatic nature and planar geometry. The ethyl linker provides additional hydrophobic contribution, while the para-aminophenoxy substituent introduces both lipophilic (aromatic ring) and hydrophilic (amino group) components [14] [21].

Comparative analysis with related phthalimide derivatives reveals that the LogP value of 2.5 is consistent with similar substituted isoindoline-1,3-diones. For reference, the parent phthalimide exhibits a LogP of approximately 1.15, demonstrating how structural modifications significantly influence lipophilicity parameters [15] [4].

Topological Polar Surface Area (TPSA) Analysis

The Topological Polar Surface Area (TPSA) of 72.6 Ų represents a critical molecular descriptor that correlates strongly with passive membrane permeation and oral bioavailability [2] [22] [23] [24]. TPSA calculation employs fragment-based contributions from polar atoms and their bonding patterns, providing rapid assessment without requiring three-dimensional molecular geometry [22] [24].

The TPSA value of 72.6 Ų falls within the optimal range for compounds with potential Central Nervous System (CNS) activity, which typically require TPSA values below 90 Ų [23] [25]. This parameter suggests that the compound may possess favorable blood-brain barrier penetration characteristics, an important consideration for neurologically active compounds [22] [26].

Fragment analysis reveals specific contributions to the total TPSA value. The primary amino group contributes approximately 26 Ų, while the two carbonyl groups collectively contribute about 34.1 Ų (17.07 Ų each) [22] [24]. The ether oxygen contributes approximately 9.2 Ų, with the remaining surface area arising from the overall molecular topology [22] [23].

The TPSA value also provides insights into hydrogen bonding capacity, which directly influences solubility and protein binding characteristics. The calculated TPSA correlates well with the identified hydrogen bond donor and acceptor counts, supporting the reliability of computational predictions [23] [27] [25].

Hydrogen Bond Acceptor and Donor Characteristics

The hydrogen bonding profile of 2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione significantly influences its physicochemical properties and potential biological interactions. Computational analysis identifies one hydrogen bond donor and four hydrogen bond acceptors within the molecular structure [2].

Hydrogen Bond Donors: The compound contains a single hydrogen bond donor site located at the primary amino group (-NH₂) [2]. The amino group can participate in hydrogen bonding through its N-H bonds, contributing to intermolecular interactions in both solid state and solution. This donor capability influences solubility in protic solvents and may facilitate binding to biological targets through hydrogen bonding interactions [26] [16].

Hydrogen Bond Acceptors: Four hydrogen bond acceptor sites are present within the molecular structure [2]. Two acceptor sites are located at the carbonyl oxygens of the isoindoline-1,3-dione core, which possess significant electron density due to resonance stabilization within the aromatic system [28] [24]. The ether oxygen linking the ethyl chain to the phenoxy group provides an additional acceptor site. The amino group nitrogen can also function as a hydrogen bond acceptor through its lone pair electrons [22] [26].

The distribution of hydrogen bonding sites throughout the molecule creates multiple interaction opportunities with solvents, other molecules, and potential biological targets. This characteristic contributes to the compound's moderate solubility in polar solvents and may influence its binding affinity to proteins or nucleic acids [27] [26].

The hydrogen bonding profile also affects the compound's crystal packing arrangements and intermolecular interactions in the solid state. These interactions can influence properties such as melting point, stability, and dissolution behavior [29] [4].

Rotatable Bond Parameters

The molecular flexibility of 2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione is characterized by four rotatable bonds, providing significant conformational freedom while maintaining structural integrity [2]. This parameter represents the number of acyclic single bonds that can undergo rotation, excluding terminal bonds to hydrogen atoms and bonds within ring systems [20].

The rotatable bonds are located within the ethylene linker connecting the isoindoline-1,3-dione core to the phenoxy group. Specifically, rotation can occur around the N-C bond connecting the nitrogen to the ethyl chain, the C-C bond within the ethylene linker, the C-O bond connecting to the phenoxy group, and the C-C bond connecting the oxygen to the aromatic ring [2].

This level of conformational flexibility has important implications for biological activity and molecular recognition processes. The ability to adopt multiple conformations allows the molecule to optimize its geometry for binding to different targets while maintaining favorable intramolecular interactions [20] [30]. However, excessive flexibility can also reduce binding affinity due to entropic penalties associated with conformational restriction upon binding [27] [26].

The four rotatable bonds represent a moderate level of flexibility that is generally favorable for drug-like properties. Pharmaceutical compounds typically exhibit optimal characteristics with fewer than ten rotatable bonds, and the observed value of four falls well within this range [20] [26].